molecular formula C18H20FNO5S B11399952 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B11399952
M. Wt: 381.4 g/mol
InChI Key: QLBWZZZVJGOAHN-UHFFFAOYSA-N
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Description

This acetamide derivative features a central acetamide backbone substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-fluorophenoxy moiety, and a 5-methylfuran-2-yl methyl group. The compound’s structural complexity allows for diverse intermolecular interactions, including hydrogen bonding (via sulfone oxygen) and π-π stacking (via fluorophenyl and furan rings) .

Properties

Molecular Formula

C18H20FNO5S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C18H20FNO5S/c1-13-2-5-17(25-13)10-20(15-8-9-26(22,23)12-15)18(21)11-24-16-6-3-14(19)4-7-16/h2-7,15H,8-12H2,1H3

InChI Key

QLBWZZZVJGOAHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound integrates a tetrahydrothiophene moiety, a fluorophenoxy group, and a furan derivative, suggesting diverse biological activities. Understanding its biological activity is crucial for evaluating its potential as a pharmaceutical agent.

Chemical Structure and Properties

The molecular formula of the compound is C15H16FNO3SC_{15}H_{16}FNO_3S. The structural components include:

  • Tetrahydrothiophene : Known for its role in enhancing reactivity and biological interactions.
  • Fluorophenoxy Group : May contribute to increased lipophilicity and receptor binding affinity.
  • Furan Derivative : Associated with various biological activities, including antimicrobial effects.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activity. Notably, derivatives of tetrahydrothiophene have been identified as G protein-gated inwardly rectifying potassium (GIRK) channel activators, which play critical roles in neuronal excitability and cardiac function .

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamideContains pyrazole instead of furanPotent GIRK channel activator
4-Fluorophenyl-N-methylacetamideLacks thiophene and furan moietiesModerate analgesic activity
Isatin DerivativesContains isatin core; various substituentsAnticancer properties

The mechanism of action for this compound may involve interactions with specific receptors or enzymes. Binding affinity studies using techniques such as surface plasmon resonance (SPR) and molecular docking could elucidate these interactions further.

Case Studies and Research Findings

Research on similar compounds has demonstrated various biological activities:

  • Antimicrobial Activity : Studies on phenylacetamide derivatives have shown promising results against bacterial strains such as Xanthomonas oryzae and Escherichia coli, indicating the potential for developing antibacterial agents .
  • Anticonvulsant Activity : Other derivatives have been evaluated for their anticonvulsant properties. For instance, certain N-phenylacetamides exhibited protective effects in seizure models, highlighting their therapeutic potential .
  • Nematicidal Activity : Compounds with similar structures displayed significant nematicidal activity against Meloidogyne incognita, suggesting agricultural applications .

Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

The following table highlights key structural differences between the target compound and related acetamides:

Compound Name R1 Substituent R2 Substituent Key Features Reference
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl 5-methylfuran-2-yl methyl Sulfone group enhances polarity; fluorophenoxy improves metabolic stability
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide 1,1-dioxidotetrahydrothiophen-3-yl 2-fluorobenzyl Increased lipophilicity from isopropylphenoxy; benzyl group may hinder bioavailability
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chlorine 4-chlorophenyl-pyrazole Electrophilic chloro group; pyrazole ring enhances rigidity
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalen-1-yl 3-chloro-4-fluorophenyl Bulky naphthyl group improves aromatic stacking; dual halogenation
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Methoxymethyl 2,6-diethylphenyl Agrochemical use; chloro and ethyl groups enhance soil persistence

Electronic and Steric Effects

  • Fluorine vs. Chlorine Substituents: The target compound’s 4-fluorophenoxy group offers moderate electron-withdrawing effects, enhancing metabolic stability compared to chlorine analogs (e.g., alachlor), which are more resistant to oxidative degradation .
  • Sulfone vs. Thiazolidinone: Unlike the thiazolidinone-containing analog in (with a conjugated enone system), the sulfone group in the target compound provides stronger hydrogen-bonding capacity but reduced π-conjugation .

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